Gosogliptin - 869490-23-3

Gosogliptin

Catalog Number: EVT-269568
CAS Number: 869490-23-3
Molecular Formula: C17H24F2N6O
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gosogliptin is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed in Russia for the treatment of type 2 diabetes mellitus (T2DM) [, , , ]. It belongs to the class of incretin mimetics, which work by enhancing the activity of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) []. These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion from pancreatic beta cells and suppressing glucagon secretion from pancreatic alpha cells [].

Vildagliptin

  • Relevance: Vildagliptin serves as the primary comparator to Gosogliptin in multiple studies investigating the efficacy and safety of Gosogliptin in T2DM patients. [, , ] These studies directly compare the two DPP-4 inhibitors in terms of their ability to reduce HbA1c levels, both as monotherapy and in combination with metformin. [, ] The similar mechanism of action and the direct comparative studies highlight the close relationship between Vildagliptin and Gosogliptin.
  • Relevance: While not structurally related to Gosogliptin, Metformin is included in the research as a combination therapy component. Studies investigated the efficacy and safety of Gosogliptin in combination with Metformin compared to Vildagliptin with Metformin in T2DM patients. [, , ] This combination approach highlights the potential synergistic effects of Gosogliptin with existing T2DM medications like Metformin.
  • Relevance: Citicoline was investigated alongside Gosogliptin in a study evaluating the cerebroprotective activity of different agents in a rat model of cerebral ischemia under diabetic conditions. [] Though not structurally related to Gosogliptin and having a distinct mechanism of action, Citicoline's inclusion in the study relates to investigating potential benefits beyond glycemic control in diabetic patients, particularly concerning cerebroprotection.
  • Relevance: Similar to Gosogliptin, ZB-16 targets the incretin system, though through a different mechanism. [] This shared focus on the incretin pathway in managing diabetes links the two compounds. The study comparing their cerebroprotective effects in diabetic rats with cerebral ischemia further suggests a potential area of overlapping interest regarding the extra-glycemic benefits of these compounds. []
Synthesis Analysis

The synthesis of Gosogliptin involves multiple steps, primarily beginning with the preparation of pyrrolidine and piperazine intermediates. A key synthetic route includes the formation of (3,3-difluoro-1-pyrrolidinyl) { (2S,4S)-4- [4- (2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone. The synthesis typically employs organic solvents and catalysts to facilitate the reactions, ensuring high purity and yield suitable for pharmaceutical applications .

Synthetic Route Overview

  1. Preparation of Intermediates: Synthesis begins with the formation of pyrrolidine and piperazine derivatives.
  2. Key Reaction Conditions: Utilization of organic solvents, temperature control, and specific catalysts are critical for optimizing reaction conditions.
  3. Purification: After synthesis, purification steps are implemented to isolate Gosogliptin in a form that meets pharmaceutical standards.
Molecular Structure Analysis

Gosogliptin's molecular structure is characterized by its unique arrangement of atoms which contributes to its biological activity. The compound features a difluoropyrrolidine core linked to a piperazine moiety. Its chemical formula is C14H17F2N5OC_{14}H_{17}F_2N_5O, and it has a molecular weight of approximately 303.32 g/mol.

Structural Features

  • Pyrrolidine Ring: Contains two fluorine substituents that enhance its pharmacological properties.
  • Piperazine Linkage: Provides structural stability and facilitates interaction with the target enzyme.
  • Functional Groups: Includes amide functionalities which are crucial for binding interactions with dipeptidyl peptidase-4.
Chemical Reactions Analysis

Gosogliptin can participate in various chemical reactions, including:

  1. Oxidation: Can be oxidized under specific conditions to form derivatives.
    • Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  2. Reduction: Reduction reactions modify functional groups within the molecule.
    • Reducing agents such as sodium borohydride are typically employed.
  3. Substitution Reactions: Involves replacing specific atoms or groups within the molecule.
    • Common reagents include halogens and nucleophiles.

The outcomes of these reactions depend on the specific conditions applied, including temperature, solvent choice, and reaction time .

Mechanism of Action

Gosogliptin exerts its pharmacological effects primarily through the inhibition of dipeptidyl peptidase-4. This inhibition leads to increased levels of incretin hormones, which are pivotal in regulating glucose metabolism:

  • Incretin Hormones: These hormones stimulate insulin secretion from pancreatic beta cells while inhibiting glucagon release from alpha cells.
  • Binding Affinity: Gosogliptin binds to the active site of dipeptidyl peptidase-4, effectively preventing the enzyme from degrading incretin hormones.

This mechanism results in improved glycemic control in patients with type 2 diabetes mellitus .

Physical and Chemical Properties Analysis

Gosogliptin exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant Data

  • Melting Point: Approximately 150–155 °C.
  • Boiling Point: Not extensively documented but expected to be high due to its molecular weight.
Applications

Gosogliptin's primary application lies in the treatment of type 2 diabetes mellitus. Its role as a dipeptidyl peptidase-4 inhibitor positions it alongside other medications in this class, providing an alternative therapeutic option for managing blood glucose levels.

Future Prospects

Discovery and Development of Gosogliptin

Historical Context of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Diabetes Therapy

The introduction of DPP-4 inhibitors marked a paradigm shift in type 2 diabetes management by targeting the incretin system. Sitagliptin (2006) became the first FDA-approved agent in this class, demonstrating that enzymatic inhibition of DPP-4 could effectively potentiate endogenous glucagon-like peptide-1 (GLP-1) activity. This mechanism offered glucose-dependent insulin secretion with minimal hypoglycemia risk—a significant advantage over sulfonylureas. Subsequent agents like vildagliptin (2007), saxagliptin (2009), and linagliptin (2011) expanded the pharmacological landscape, collectively achieving substantial market penetration (>$7 billion annually) by 2016 [1] [3]. The drug class filled a critical niche as second-line therapy after metformin failure, particularly for patients requiring weight-neutral treatments without cardiovascular risks. By the mid-2010s, research focused on novel compounds with improved pharmacokinetics or combination therapies, creating the developmental context for gosogliptin [1] [9].

Table 1: Evolution of Key DPP-4 Inhibitors

CompoundApproval YearPrimary DeveloperStructural ClassSelectivity vs. DPP-8/9
Sitagliptin2006Merck & Co.β-Amino acid-based>2,600-fold
Saxagliptin2009Bristol-Myers SquibbCyanopyrrolidine>400-fold
Linagliptin2011Boehringer IngelheimXanthine-based>10,000-fold
Gosogliptin2015 (Russia)Pfizer/SatRxPyrrolidine-derived>100-fold

Data compiled from [1] [3] [9]

Rational Design and Target Identification for Gosogliptin

Gosogliptin (PF-00734200) emerged from structure-based drug design targeting the catalytic site of DPP-4. Its core structure features a (3S,5S)-5-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidin-3-yl moiety linked to a pyrimidine-piperazine group, optimizing interactions with key subsites (S1, S2, and S2 extensive pockets) of the enzyme. X-ray crystallography (PDB ID: 3F8S) revealed that the difluoropyrrolidide moiety anchors into the hydrophobic S1 pocket via interactions with residues Tyr631, Ser630, and Tyr662. Simultaneously, the pyrimidine group engages in π-π stacking with Phe357 in the S2 pocket, enhancing selectivity over other prolyl peptidases [2] [4] [8]. This design achieved:

  • High DPP-4 affinity: IC₅₀ of 13 nM, surpassing early inhibitors like saxagliptin (IC₅₀ 50 nM)
  • Selectivity: >100-fold selectivity against DPP-8 and DPP-9, minimizing off-target effects
  • Competitive inhibition: Reversible binding kinetics validated through enzyme kinetics assays [4] [8].

Preclinical Development and Optimization by Pfizer

Pfizer optimized gosogliptin through iterative medicinal chemistry to balance potency, selectivity, and pharmacokinetics. Lead optimization focused on:

  • Metabolic stability: Introduction of the difluoropyrrolidine group reduced susceptibility to hepatic CYP3A4 oxidation
  • Solubility: The piperazine-pyrimidine moiety enhanced water solubility (>2g/mL), facilitating oral absorption
  • Selectivity profiling: Screening against DPP-II, DPP-8, DPP-9, and fibroblast activation protein (FAP) confirmed >200-fold selectivity [4] [8].

Table 2: Preclinical Pharmacokinetic Profile of Gosogliptin

SpeciesHalf-life (h)Bioavailability (%)DPP-4 Inhibition EC₅₀ (ng/mL)Renal Excretion (%)
Rat2.51091030.8
Dog2.9951528.5
Cynomolgus Monkey7.6718Not reported
Human (projected)63.5>901076.8

Data derived from [4] [5] [8]

In vivo studies demonstrated dose-dependent DPP-4 inhibition:

  • Single 5 mg/kg doses in dogs achieved >90% enzyme inhibition within 2–4 hours
  • Glucose tolerance tests in diabetic rodent models showed 40–60% improvement in AUC-glucose
  • No CYP450 inhibition was detected at therapeutic concentrations, reducing drug interaction risks [4] [8].

Transition from Phase 1 to Phase 2 Clinical Trials: Key Challenges

Phase 1 trials established gosogliptin’s human pharmacokinetics and pharmacodynamics. Single ascending doses (20–500 mg) in healthy volunteers showed:

  • Rapid absorption: Median Tₘₐₓ of 1–2 hours
  • Linear pharmacokinetics: AUC proportional to dose
  • Sustained enzyme inhibition: >75% DPP-4 inhibition at 20 mg/day over 24 hours [2] [5] [10].

Renal excretion accounted for 76.8% of elimination, prompting dedicated studies in renal impairment. A Phase 1 trial (NCT00602472) revealed reduced clearance in moderate-severe renal insufficiency, necessitating dose adjustments for future trials [5] [10].

Phase 2 trials evaluated efficacy in type 2 diabetes:

  • Study design: Randomized, double-blind, placebo-controlled trials (N=200–400 patients) as monotherapy or metformin add-on
  • Key efficacy endpoint: Placebo-subtracted HbA1c reduction of –0.79% to –0.92% at 20–30 mg/day doses
  • Notable challenge: Higher-than-expected renal clearance in humans (vs. preclinical models) required reformulation for once-daily dosing [2] [5] [6].

A 12-week add-on trial (NCT00856934) with metformin demonstrated significant HbA1c reductions (–0.79% at 20 mg, –0.92% at 30 mg) but no dose-response differentiation, leading Pfizer to advance 20 mg as the optimal dose for Phase 3. The compound progressed to Russian Phase 3 trials (NCT02773238) comparing it with vildagliptin, though global development was deprioritized after Pfizer’s pipeline restructuring [2] [6] [10].

Properties

CAS Number

869490-23-3

Product Name

Gosogliptin

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone

Molecular Formula

C17H24F2N6O

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N

SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4

Solubility

Soluble in DMSO, not in water

Synonyms

PF-734200; PF 734200; PF734200; PF-00734200; PF 00734200; PF00734200; Gosogliptin.

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.